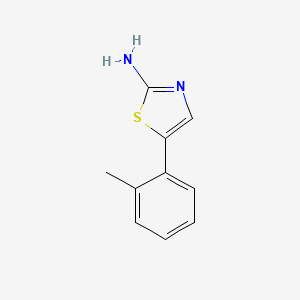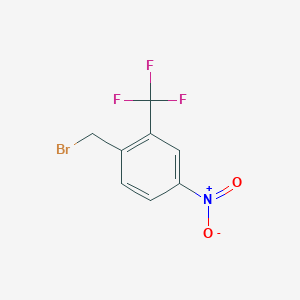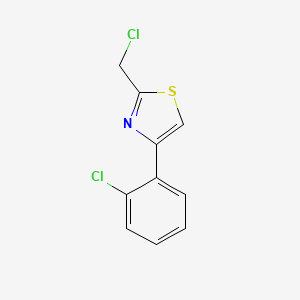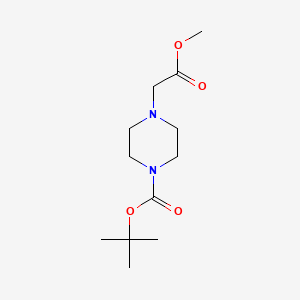![molecular formula C14H15ClFNO B1373063 {4-[(3-氟苯基)甲氧基]苯基}甲胺盐酸盐 CAS No. 1240529-51-4](/img/structure/B1373063.png)
{4-[(3-氟苯基)甲氧基]苯基}甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C14H14FNO·HCl It is a hydrochloride salt form of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine, which is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group attached to another phenyl ring
科学研究应用
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and 4-hydroxybenzaldehyde.
Formation of Intermediate: The 3-fluorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form {4-[(3-Fluorophenyl)methoxy]benzaldehyde}.
Reduction: The intermediate {4-[(3-Fluorophenyl)methoxy]benzaldehyde} is then reduced using a reducing agent like sodium borohydride to yield {4-[(3-Fluorophenyl)methoxy]benzyl alcohol}.
Amination: The {4-[(3-Fluorophenyl)methoxy]benzyl alcohol} is converted to {4-[(3-Fluorophenyl)methoxy]benzylamine} through an amination reaction using reagents such as ammonium chloride and a catalyst like palladium on carbon.
Hydrochloride Formation: Finally, the {4-[(3-Fluorophenyl)methoxy]benzylamine} is treated with hydrochloric acid to form the hydrochloride salt, resulting in {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride.
Industrial Production Methods
Industrial production methods for {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, various amines, typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity, leading to significant biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
- {4-[(4-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
- {4-[(3-Chlorophenyl)methoxy]phenyl}methanamine hydrochloride
Uniqueness
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.
属性
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPDLWIUOMSUJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)
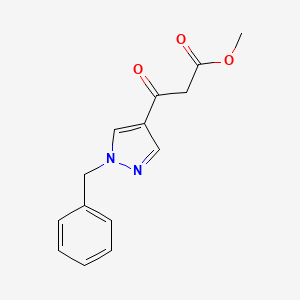
![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)
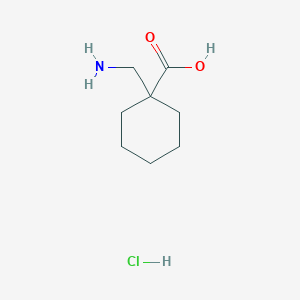
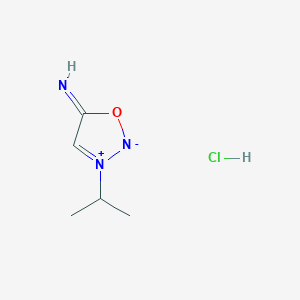
![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)



